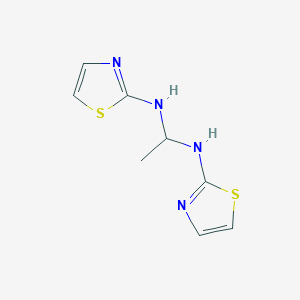

N,N'-di(thiazol-2-yl)ethane-1,1-diamine

Description

“N,N'-di(thiazol-2-yl)ethane-1,1-diamine” is a symmetric diamine derivative featuring two thiazole rings (specifically thiazol-2-yl groups) attached to a central ethane-1,1-diamine backbone. Thiazole, a heterocyclic compound containing sulfur and nitrogen, is a critical pharmacophore in medicinal chemistry due to its electron-rich structure, enabling interactions with biological targets.

Properties

CAS No. |

77655-25-5 |

|---|---|

Molecular Formula |

C8H10N4S2 |

Molecular Weight |

226.3 g/mol |

IUPAC Name |

1-N,1-N'-bis(1,3-thiazol-2-yl)ethane-1,1-diamine |

InChI |

InChI=1S/C8H10N4S2/c1-6(11-7-9-2-4-13-7)12-8-10-3-5-14-8/h2-6H,1H3,(H,9,11)(H,10,12) |

InChI Key |

DBARANPRQPBDBY-UHFFFAOYSA-N |

Canonical SMILES |

CC(NC1=NC=CS1)NC2=NC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-di(thiazol-2-yl)ethane-1,1-diamine typically involves the reaction of thiazole derivatives with ethane-1,1-diamine under controlled conditions. One common method involves the use of thiazole-2-carboxaldehyde, which reacts with ethane-1,1-diamine in the presence of a suitable catalyst to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction.

Industrial Production Methods

Industrial production of N,N’-di(thiazol-2-yl)ethane-1,1-diamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and rigorous quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N,N’-di(thiazol-2-yl)ethane-1,1-diamine can undergo various chemical reactions, including:

Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

N,N’-di(thiazol-2-yl)ethane-1,1-diamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of N,N’-di(thiazol-2-yl)ethane-1,1-diamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions, which can modulate the activity of the compound.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Predicted based on analogous compounds.

Key Structural Differences

- Substituent Effects : The presence of electron-donating groups (e.g., ethoxy in ) enhances solubility and redox activity, whereas bulky groups (e.g., benzothiazole in ) improve lipophilicity and membrane permeability.

- Backbone Flexibility : Ethane-1,1-diamine (target compound) vs. ethane-1,2-diamine (analogues) alters spatial geometry, impacting chelation efficiency and binding to biological targets.

Antimicrobial Activity

- Target Compound: Limited direct data, but thiazole derivatives are known for antibacterial properties. For example, Schiff bases with thiazole moieties exhibit inhibition zones of 12–18 mm against Staphylococcus aureus and Escherichia coli .

- Analogues: N,N-diethyl-N'-(6-methylbenzothiazol-2-yl)ethane-1,2-diamine (): Enhanced activity against Gram-negative bacteria due to hydrophobic benzothiazole and diethyl groups. Bis-benzimidazolyl derivatives (e.g., ): Substituents at C-6 position (e.g., Cl, CH₃) correlate with pronounced antifungal activity (MIC: 8–32 µg/mL).

Antioxidant Activity

- Bis-benzimidazolyl-alkylamidines (): Demonstrated DPPH radical scavenging with IC₅₀ values of 45–85 µM, attributed to electron-rich benzimidazole and amine groups.

- N1-(6-Ethoxybenzothiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine (): Moderate activity (IC₅₀ ~60 µM), influenced by ethoxy’s electron-donating effect.

Antitumor Potential

- Trichloro-N-(indol-3-yl)ethyl-N'-pyrimidinylethane-1,1-diamine (): Exhibits cytotoxicity (IC₅₀: 2–5 µM) via DNA intercalation and topoisomerase inhibition.

- Indolylmethyl derivatives (): Structural similarity to tryptamine-based antitumor agents suggests apoptotic pathway activation.

Physicochemical Properties

- Solubility: Thiazole derivatives generally exhibit poor aqueous solubility but improved organic solvent compatibility (e.g., DMSO, ethanol).

- Thermal Stability : Predicted boiling points for benzothiazole-containing analogues exceed 380°C (), whereas simpler thiazolyl diamines may degrade below 300°C.

Biological Activity

N,N'-di(thiazol-2-yl)ethane-1,1-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial properties. This article explores the synthesis, biological activity, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

This compound features two thiazole rings connected to an ethane-1,1-diamine backbone. The thiazole moiety is a five-membered heterocyclic ring containing both sulfur and nitrogen, which contributes to the compound's unique chemical properties and biological activity .

Synthesis

The synthesis of this compound typically involves several methods that allow for efficient production in moderate to high yields. Common synthetic routes include condensation reactions involving thiazole derivatives and ethylenediamine precursors .

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity against various pathogens. Compounds with thiazole rings are known for their ability to inhibit bacterial growth and may also possess antifungal and antiviral activities. The mechanisms of action often involve interference with microbial metabolic pathways or cellular structures .

Study Findings:

- In vitro studies have shown that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria.

- It has demonstrated significant activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella enterica .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

| Study | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|---|

| Study 1 | S. aureus | 50 µM | Effective growth inhibition observed. |

| Study 2 | P. aeruginosa | 80 µM | Significant reduction in biofilm formation. |

| Study 3 | S. enterica | 40 µM | High susceptibility noted after short exposure times. |

These findings suggest that the compound's dual thiazole structure enhances its interaction with biological targets compared to other similar compounds .

The antimicrobial activity of this compound is believed to stem from its ability to disrupt bacterial cell wall synthesis and interfere with essential metabolic processes. The thiazole rings play a crucial role in binding to bacterial enzymes, leading to reduced viability of the microorganisms .

Potential Applications

Given its promising biological activity, this compound may have several applications in medicinal chemistry:

- Antimicrobial Agents : Development of new antibiotics targeting resistant strains.

- Pharmaceutical Formulations : Incorporation into formulations aimed at treating infections caused by multi-drug resistant bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.